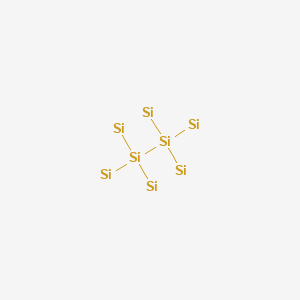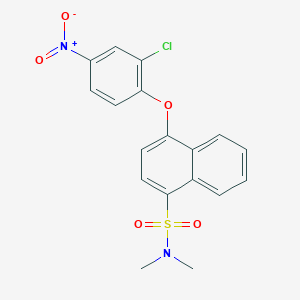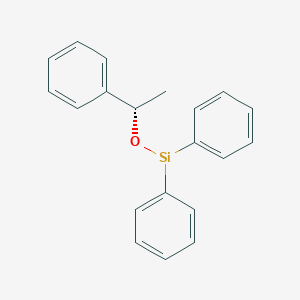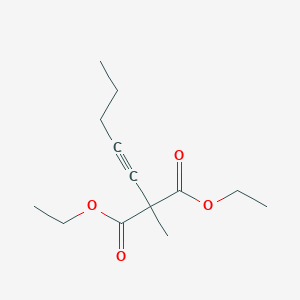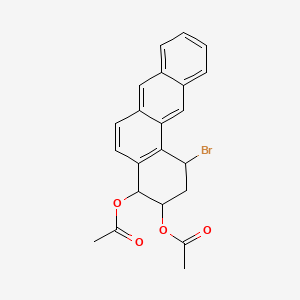![molecular formula C19H26N2 B14430297 N,N'-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine) CAS No. 83038-25-9](/img/structure/B14430297.png)
N,N'-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine) is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes two phenylene groups connected by a methylene bridge, each bonded to a methylmethanamine group. This structure imparts specific chemical properties that make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine) typically involves the reaction of 4,4’-methylenebis(N,N-dimethylaniline) with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The final product is usually purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
N,N’-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylmethanamine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenylene compounds. These products have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
N,N’-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine) has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in the study of enzyme interactions and as a reagent in biochemical assays.
Industry: The compound is used in the manufacture of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N,N’-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): This compound is structurally similar but lacks the methylmethanamine groups.
N,N’-Methylenedi-4,1-phenylene)bis(4-methyl-1-piperazinecarboxamide): This compound has a similar methylene-bridged structure but includes piperazinecarboxamide groups instead of methylmethanamine.
Benzenamine, 4,4’-methylenebis[N,N-dimethyl-]: Another structurally related compound used in various industrial applications.
Uniqueness
N,N’-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine) is unique due to its specific combination of phenylene and methylmethanamine groups. This structure imparts distinct chemical properties, making it valuable in specialized applications where other similar compounds may not be suitable .
Properties
CAS No. |
83038-25-9 |
|---|---|
Molecular Formula |
C19H26N2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-[4-[[4-[(dimethylamino)methyl]phenyl]methyl]phenyl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C19H26N2/c1-20(2)14-18-9-5-16(6-10-18)13-17-7-11-19(12-8-17)15-21(3)4/h5-12H,13-15H2,1-4H3 |
InChI Key |
GIRRFENKTJRBIF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)CC2=CC=C(C=C2)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)
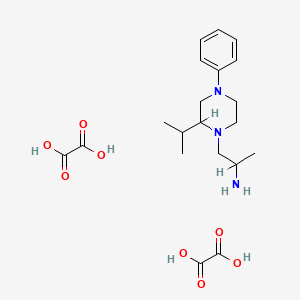
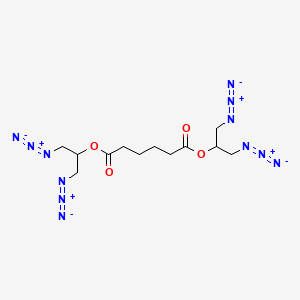
![Diethyl [4-(trichlorosilyl)butyl]propanedioate](/img/structure/B14430234.png)

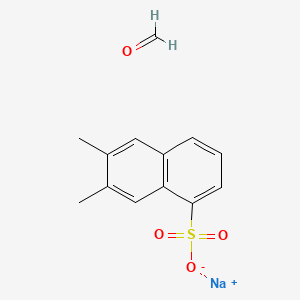
![Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]-](/img/structure/B14430255.png)

